

Comprehensive Application Note: Characterization of 2-Hydrazinyl-5-methyl-3- nitropyridine

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Compound of Interest

Compound Name:	2-Hydrazinyl-5-methyl-3-nitropyridine
CAS No.:	21901-25-7
Cat. No.:	B1593411

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Part 1: Introduction & Compound Profile

2-Hydrazinyl-5-methyl-3-nitropyridine is a critical heterocyclic intermediate used in the synthesis of fused nitrogenous systems (e.g., triazolopyridines) and pharmaceutical candidates (kinase inhibitors, antimicrobial agents). Its reactivity, driven by the nucleophilic hydrazine moiety adjacent to an electron-withdrawing nitro group, makes it a valuable but analytically challenging scaffold.

Chemical Identity

Property	Specification
IUPAC Name	2-Hydrazinyl-5-methyl-3-nitropyridine
Molecular Formula	
Molecular Weight	168.15 g/mol
Appearance	Yellow to Orange Crystalline Solid
Solubility	Soluble in DMSO, DMF, warm Methanol; Insoluble in Water
Key Impurities	2-Chloro-5-methyl-3-nitropyridine (Precursor), Azo-dimers (Oxidation)

Safety & Handling (The "Zero-Step")

WARNING: This compound contains a hydrazine functional group and a nitro group.

- **Toxicity:** Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double-gloving (Nitrile/Neoprene).
- **Stability:** The hydrazine group is susceptible to air oxidation, leading to the formation of azo compounds or decomposition. Store under Argon/Nitrogen at -20°C.
- **Energetics:** Nitro-substituted hydrazines can be shock-sensitive. Do not grind heavily; use gentle crushing for sample prep.

Part 2: Spectroscopic Identification (The Fingerprint)

Nuclear Magnetic Resonance (NMR)

Due to the electron-withdrawing nature of the 3-nitro group and the electron-donating 2-hydrazinyl group, the pyridine ring protons exhibit distinct chemical shifts.

Solvent Selection: DMSO-

is the mandatory solvent. Chloroform () often provides poor solubility and may cause peak broadening due to H-bonding.

Protocol:

H-NMR (400 MHz, DMSO-

)

- Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
.
- Acquisition: 16–32 scans, 30°C.
- Interpretation Guide:

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.0 – 9.2	Broad Singlet	1H		Secondary amine proton (deshielded by ring). Exchangeable with .
8.35	Doublet (Hz)	1H	H-6	Position 6 is adjacent to ring Nitrogen and meta to Nitro.
8.15	Doublet (Hz)	1H	H-4	Position 4 is ortho to Nitro (deshielding) but meta to Methyl.
4.5 – 5.0	Broad Singlet	2H		Terminal hydrazine protons. Often broad due to quadrupole broadening or exchange.
2.25	Singlet	3H		Methyl group at Position 5.

Expert Insight: The coupling constant (

Hz) between H-4 and H-6 represents meta-coupling, characteristic of 2,3,5-substituted pyridines. If you observe a singlet at

2.45, check for residual 2-Chloro-5-methyl-3-nitropyridine (precursor).

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

- Parent Ion:

m/z.

- Fragmentation Pattern (MS/MS):

- 169.1

152: Loss of

(Typical for hydrazines).

- 169.1

123: Loss of

(Nitro group cleavage).

- 169.1

138: Loss of

(Hydrazine cleavage).

Part 3: Chromatographic Purity Assessment

Hydrazines are basic and can interact with silanols on silica columns, leading to peak tailing. The following method uses a high-pH stable column or a specific buffer to ensure sharp peak shape.

Protocol: Reverse-Phase HPLC Method

Objective: Quantify purity and detect the "Chloro" precursor and oxidation byproducts.

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 μ m.

- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.0 adjusted with) OR 0.1% Formic Acid (if using low pH stable column). Note: Basic pH is often better for keeping the hydrazine deprotonated and improving peak shape.
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 350 nm (nitro-hydrazine conjugation band).
- Gradient:

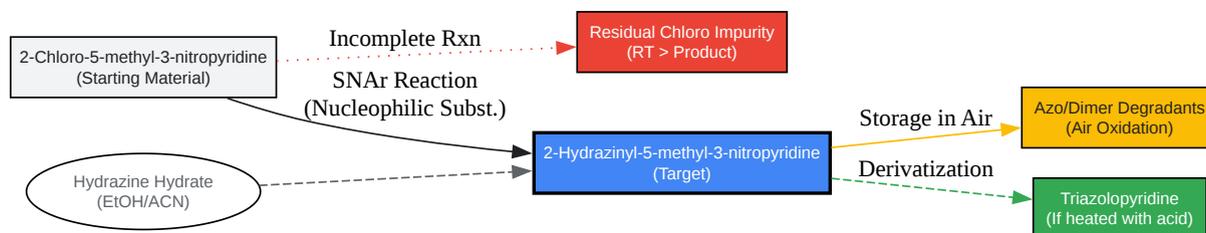
Time (min)	% A	% B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection
15.0	10	90	Gradient Elution
18.0	10	90	Wash
18.1	95	5	Re-equilibration

Self-Validating System:

- System Suitability: Inject the "Chloro" precursor standard. It should elute later than the hydrazine product (more hydrophobic).
- Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration or switch to a "Base-Deactivated" column.

Part 4: Synthesis & Degradation Logic (Visualized)

Understanding the chemical lineage is vital for identifying impurities. The diagram below illustrates the synthesis pathway and the critical oxidation risk during storage.



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Caption: Synthetic pathway for **2-Hydrazinyl-5-methyl-3-nitropyridine** showing critical impurity origins (Red/Yellow).

Part 5: Functional Application Note

Derivatization for Confirmation

If the HPLC retention time is ambiguous, perform an in-situ derivatization:

- Take 10 mg of product in MeOH.
- Add 1 eq. of Acetone.
- Stir for 10 mins.
- Result: Formation of the Hydrazone (Schiff base).
- Analysis: The peak will shift significantly to a higher retention time (more hydrophobic) and the Mass Spec will show
amu (
) . This confirms the presence of the free
group.

References

- PubChem. (2023). Compound Summary: 5-methyl-3-nitropyridin-2-amine derivatives. National Library of Medicine. Retrieved from [[Link](#)]

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Sources

- [1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook \[chemicalbook.com\]](#)
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